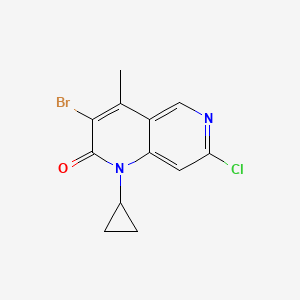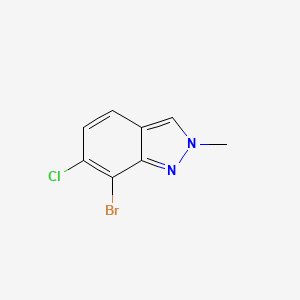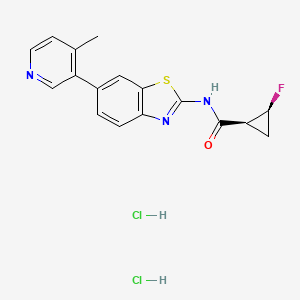
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and a trifluoromethanesulfonate group at the 5th position of the indole ring.
Preparation Methods
The synthesis of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trifluoromethanesulfonate group can influence its solubility and reactivity.
Comparison with Similar Compounds
Similar compounds to 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate include other indole derivatives with different substituents, such as:
7-fluoro-2-methyl-1h-indole: Lacks the trifluoromethanesulfonate group, which affects its reactivity and applications.
2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
7-chloro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Substitutes chlorine for fluorine, which can alter its electronic properties and reactivity.
The uniqueness of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
CAS No. |
837392-57-1 |
|---|---|
Molecular Formula |
C10H7F4NO3S |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F4NO3S/c1-5-2-6-3-7(4-8(11)9(6)15-5)18-19(16,17)10(12,13)14/h2-4,15H,1H3 |
InChI Key |
IRVCJKWLQKWPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)


